molecular formula C8H9ClN2 B8266493 2-(Phenylamino)acetonitrile hydrochloride

2-(Phenylamino)acetonitrile hydrochloride

Cat. No.: B8266493
M. Wt: 168.62 g/mol
InChI Key: JMNJRSUAEKXEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylamino)acetonitrile hydrochloride is an organic compound with the molecular formula C8H9ClN2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a phenylamino group and a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylamino)acetonitrile hydrochloride typically involves the reaction of phenylamine with chloroacetonitrile in the presence of a base. The reaction proceeds as follows:

  • Phenylamine is reacted with chloroacetonitrile in an organic solvent such as ethanol.
  • A base, such as sodium hydroxide, is added to facilitate the nucleophilic substitution reaction.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes:

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylamino)acetonitrile hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.

    Condensation: The compound can undergo condensation reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Major Products:

    Amides and Acids: Hydrolysis of the nitrile group.

    Heterocyclic Compounds: Formation of nitrogen-containing heterocycles through condensation reactions.

Scientific Research Applications

2-(Phenylamino)acetonitrile hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylamino)acetonitrile hydrochloride involves its interaction with molecular targets through its functional groups:

    Nucleophilic Attack: The phenylamino group can act as a nucleophile, attacking electrophilic centers in other molecules.

    Hydrolysis: The nitrile group can be hydrolyzed, leading to the formation of amides or acids, which can further interact with biological targets.

Comparison with Similar Compounds

Properties

IUPAC Name

2-anilinoacetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5,10H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNJRSUAEKXEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.